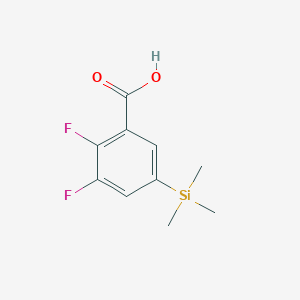

2,3-Difluoro-5-(trimethylsilyl)benzoic acid

Description

Properties

IUPAC Name |

2,3-difluoro-5-trimethylsilylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O2Si/c1-15(2,3)6-4-7(10(13)14)9(12)8(11)5-6/h4-5H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOKIPQZVJHJKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC(=C(C(=C1)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-5-(trimethylsilyl)benzoic acid typically involves the introduction of fluorine atoms and a trimethylsilyl group onto a benzoic acid derivative. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms. The trimethylsilyl group can be introduced using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-5-(trimethylsilyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,3-Difluoro-5-(trimethylsilyl)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-5-(trimethylsilyl)benzoic acid involves its interaction with various molecular targets. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the trimethylsilyl group can influence the compound’s reactivity and stability. These interactions can affect the compound’s behavior in chemical reactions and its potential biological activity.

Comparison with Similar Compounds

Table 1: Comparison of Substituents and Key Properties

Key Observations :

- Acidity : The TMS group is less electron-withdrawing than -CF₃ or -F, leading to weaker acidity compared to 2,5-Difluoro-4-(trifluoromethyl)benzoic acid. The methoxy analog (2,3-Difluoro-5-methoxybenzoic acid) exhibits even lower acidity due to its electron-donating nature .

- Hydrophobicity: The TMS group significantly increases logP (octanol-water partition coefficient) compared to -OCH₃ or -CF₃, enhancing membrane permeability and extraction efficiency .

Toxicity Predictions (QSTR Models)

Quantitative structure-toxicity relationship (QSTR) studies on benzoic acid derivatives suggest that molecular connectivity indices (0JA, 1JA) correlate with acute oral toxicity (LD₅₀) in mice .

Extraction and Solubility Behavior

Benzoic acid derivatives with hydrophobic groups (e.g., TMS) exhibit higher distribution coefficients (m) in emulsion liquid membrane systems, enabling faster extraction rates than polar analogs like acetic acid . For instance, benzoic acid itself achieves >98% extraction in <5 minutes, while the TMS analog’s extraction rate would likely be slower than phenol but faster than acetic acid due to intermediate hydrophobicity.

Biological Activity

2,3-Difluoro-5-(trimethylsilyl)benzoic acid (CAS Number: 518070-18-3) is a fluorinated benzoic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of two fluorine atoms and a trimethylsilyl group, which may enhance its reactivity and interaction with biological systems. This article aims to summarize the current understanding of its biological activity, mechanisms of action, and potential applications in various fields.

The chemical structure of this compound can be represented as follows:

This compound is synthesized through methods involving fluorination and silylation, typically using reagents like Selectfluor or N-fluorobenzenesulfonimide for fluorination and trimethylsilyl chloride in the presence of a base for silylation.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The fluorine atoms may participate in hydrogen bonding and other non-covalent interactions, while the trimethylsilyl group influences the compound's reactivity and stability. These interactions can affect enzyme activity and cellular pathways .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has been investigated for its potential as an antimicrobial agent. Studies have shown that it can act as an intermediate in the synthesis of antimicrobial compounds, suggesting it may possess inherent antimicrobial properties .

- Enzyme Interactions : It serves as a probe in biochemical assays to study enzyme interactions. The compound's structural features allow it to modulate enzyme activity, which is critical in drug development.

- Potential Therapeutic Applications : Preliminary research suggests that derivatives of benzoic acid, including this compound, may exhibit anti-inflammatory and anticancer activities. These findings warrant further investigation into its therapeutic potential .

Case Studies

- Enzyme Activity Modulation : In a study evaluating benzoic acid derivatives, this compound was shown to influence the activity of proteasomal enzymes in human fibroblasts. This modulation suggests a potential role in enhancing protein degradation pathways relevant for cellular homeostasis .

- Synthesis of Antimicrobial Agents : The compound has been utilized as a building block in the synthesis of more complex antimicrobial agents. Its unique chemical structure allows for modifications that enhance biological activity against various pathogens.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2,3-difluoro-5-(trimethylsilyl)benzoic acid, and how can purity be optimized?

- Methodology : Synthesis typically involves sequential fluorination and silylation of benzoic acid derivatives. For example, fluorination can be achieved via halogen exchange (e.g., using KF in polar aprotic solvents), followed by trimethylsilyl group introduction using (trimethylsilyl)chloride under inert conditions .

- Purification : Recrystallization from ethanol/water mixtures or silica gel chromatography (eluting with ethyl acetate/hexane) is recommended. Purity assessment via HPLC (≥95%) and melting point verification (238–240°C, decomposition observed) are critical .

Q. How is this compound characterized spectroscopically?

- NMR Analysis : H NMR should show distinct signals for aromatic protons (δ 7.2–8.1 ppm, split by fluorine coupling) and trimethylsilyl groups (δ 0.1–0.3 ppm). F NMR reveals two distinct fluorine environments (δ -110 to -120 ppm) .

- Mass Spectrometry : High-resolution ESI-MS typically confirms the molecular ion [M-H]⁻ at m/z 258.06 (calculated for CHFOSi).

Q. What are the key safety considerations for handling this compound?

- Hazard Codes : R36/37/38 (irritant to eyes, skin, respiratory system). Use PPE (gloves, goggles) and work in a fume hood.

- Storage : Store in airtight containers at 2–8°C, away from moisture due to hydrolytic sensitivity of the silyl group .

Advanced Research Questions

Q. How do electronic effects of fluorine and trimethylsilyl groups influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing fluorine groups activate the aromatic ring toward electrophilic substitution, while the bulky trimethylsilyl group directs regioselectivity. Computational studies (DFT) can model charge distribution, showing decreased electron density at the para position relative to the silyl group .

- Experimental Design : Use Suzuki-Miyaura coupling with aryl boronic acids to test reactivity. Monitor regioselectivity via F NMR or X-ray crystallography .

Q. How can contradictory solubility data in literature be resolved for this compound?

- Data Reconciliation : Conflicting solubility reports (e.g., in DMSO vs. THF) may arise from hydrolysis of the silyl group. Perform kinetic solubility studies under controlled humidity. Use Karl Fischer titration to quantify water content in solvents .

- Advanced Techniques : Solid-state NMR can assess crystallinity vs. amorphous content, which affects solubility .

Q. What strategies are effective for stabilizing this compound against thermal decomposition?

- Thermogravimetric Analysis (TGA) : Decomposition onset at ~240°C suggests thermal instability. Stabilization via co-crystallization with hydrogen-bond donors (e.g., urea derivatives) or encapsulation in cyclodextrins can improve thermal resilience .

- Kinetic Studies : Monitor decomposition pathways using in-situ FTIR or mass spectrometry under controlled heating rates.

Methodological Challenges

Q. How to address low yields in silylation reactions during synthesis?

- Optimization : Use anhydrous conditions (molecular sieves) and catalysts like imidazole to scavenge HCl byproducts. Alternative silylating agents (e.g., hexamethyldisilazane) may improve efficiency .

Q. What analytical methods differentiate between positional isomers (e.g., 2,3-difluoro vs. 3,5-difluoro derivatives)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.